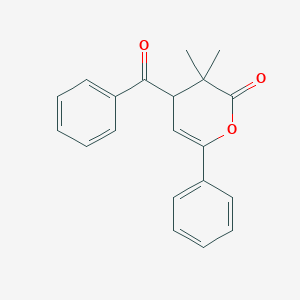
2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl- is a heterocyclic compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a pyran ring, which is a six-membered ring containing one oxygen atom, fused with various functional groups that contribute to its reactivity and utility in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl- typically involves the use of organocatalysts, such as N-heterocyclic carbenes (NHCs). These catalysts facilitate the formation of the pyran ring through cycloaddition reactions. For instance, a [4+2] cycloaddition reaction can be employed to construct the pyran ring system . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ionic liquids to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of scalable catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidation, sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve ambient temperature and atmospheric pressure, making the processes practical and efficient .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative with fewer functional groups.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Another pyran derivative with hydroxyl groups that enhance its reactivity
Uniqueness
2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl- is unique due to its combination of benzoyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other pyran derivatives may not be suitable .
Properties
CAS No. |
820209-12-9 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-benzoyl-3,3-dimethyl-6-phenyl-4H-pyran-2-one |
InChI |
InChI=1S/C20H18O3/c1-20(2)16(18(21)15-11-7-4-8-12-15)13-17(23-19(20)22)14-9-5-3-6-10-14/h3-13,16H,1-2H3 |
InChI Key |
PDORIFBFIOVICN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C=C(OC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















